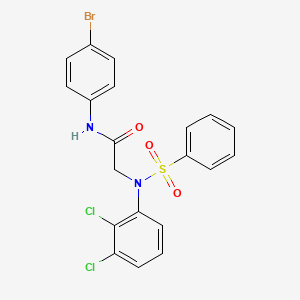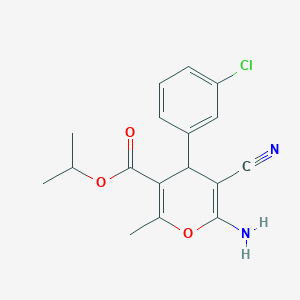![molecular formula C13H13Cl2N3OS B6115285 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)
2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride, also known as PBIT, is a compound that has gained significant attention in the field of scientific research due to its various applications. PBIT is a small molecule that is used as a chemical probe to study the function of proteins and enzymes in biological systems.
科学的研究の応用
2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride is a versatile chemical probe that can be used to study the function of various proteins and enzymes in biological systems. It has been shown to selectively inhibit the activity of various enzymes such as protein kinases, phosphatases, and deubiquitinases. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride has been used to study the role of these enzymes in various cellular processes such as cell signaling, cell cycle regulation, and DNA damage response.
作用機序
The mechanism of action of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride involves the covalent modification of the active site of the targeted enzyme. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride contains a reactive thiol group that forms a covalent bond with the cysteine residue in the active site of the enzyme. This covalent modification results in the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drug. In addition, 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride has been shown to modulate the immune response by inhibiting the activity of immune cells such as T cells and macrophages.
実験室実験の利点と制限
The advantages of using 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride as a chemical probe in lab experiments include its high selectivity and potency towards targeted enzymes. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride can be used to study the function of enzymes in complex biological systems such as cells and tissues. However, the limitations of using 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride include its potential off-target effects and toxicity towards non-targeted cells. Therefore, careful optimization of the experimental conditions is required to minimize the off-target effects of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride.
将来の方向性
The future directions of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride research include the development of more potent and selective analogs of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride. The use of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride in drug discovery and development is also an area of future research. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride can be used as a starting point to develop drugs that target specific enzymes involved in various diseases such as cancer and autoimmune diseases. In addition, the use of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride in combination with other drugs can be explored to enhance the efficacy of the drug treatment. Finally, the use of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride in vivo models can be explored to study the function of enzymes in complex biological systems.
Conclusion:
In conclusion, 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride is a small molecule that has gained significant attention in the field of scientific research due to its various applications. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride is a versatile chemical probe that can be used to study the function of various proteins and enzymes in biological systems. The synthesis of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride has been optimized to yield high purity and high yield of the compound. The mechanism of action of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride involves the covalent modification of the active site of the targeted enzyme. 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride has various biochemical and physiological effects on cells and can be used as a starting point to develop drugs that target specific enzymes involved in various diseases. The future directions of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride research include the development of more potent and selective analogs of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride, the use of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride in drug discovery and development, and the use of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride in vivo models to study the function of enzymes in complex biological systems.
合成法
The synthesis of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride involves the reaction of 2-mercaptobenzimidazole with 3-pyridinecarboxaldehyde in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride. The synthesis method has been optimized to yield high purity and high yield of the compound. The purity of the compound is confirmed by analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)pyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS.2ClH/c17-12-6-3-7-14-11(12)8-18-13-15-9-4-1-2-5-10(9)16-13;;/h1-7,17H,8H2,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIZGYMSGIZQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC=N3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-dimethyl-3-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6115202.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6115221.png)
![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B6115226.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6115234.png)
![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6115255.png)

![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)
![5,8,8-trimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B6115276.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methylmethanamine](/img/structure/B6115287.png)

![3-{1-[3-(acetylamino)benzoyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B6115306.png)
![N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6115312.png)